molecular formula C22H28N6O2S B12413273 Atr-IN-17

Atr-IN-17

Cat. No.: B12413273
M. Wt: 440.6 g/mol
InChI Key: DCZZPXFZPCAQAL-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atr-IN-17 is a potent inhibitor of ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in the DNA damage response pathway. This compound has shown significant anti-cancer effects, particularly in LoVo cells, with an IC50 value of 1 nanomolar .

Preparation Methods

Chemical Reactions Analysis

Atr-IN-17 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Atr-IN-17 has a wide range of scientific research applications, including:

Mechanism of Action

Atr-IN-17 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related kinase. This inhibition disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets involved include replication protein A-coated single-strand DNA and the ataxia telangiectasia and Rad3-related kinase interacting protein. The pathway involves the phosphorylation of checkpoint kinase 1, which plays a key role in cell cycle regulation and DNA repair .

Comparison with Similar Compounds

Atr-IN-17 is unique in its high potency and specificity for ataxia telangiectasia and Rad3-related kinase. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specific applications.

Properties

Molecular Formula

C22H28N6O2S

Molecular Weight

440.6 g/mol

IUPAC Name

1-[5-[(3R)-3-methylmorpholin-4-yl]-3-(5-methyl-4H-pyrazol-3-yl)-[1,2]thiazolo[4,5-b]pyridin-7-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H28N6O2S/c1-13-10-16(26-25-13)18-19-20(31-27-18)15(22(21(23)29)6-4-3-5-7-22)11-17(24-19)28-8-9-30-12-14(28)2/h11,14H,3-10,12H2,1-2H3,(H2,23,29)/t14-/m1/s1

InChI Key

DCZZPXFZPCAQAL-CQSZACIVSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C(=C2)C4(CCCCC4)C(=O)N)SN=C3C5=NN=C(C5)C

Canonical SMILES

CC1COCCN1C2=NC3=C(C(=C2)C4(CCCCC4)C(=O)N)SN=C3C5=NN=C(C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.